molecular formula C12H16FN B13252757 2-fluoro-N-(2-methylcyclopentyl)aniline

2-fluoro-N-(2-methylcyclopentyl)aniline

Cat. No.: B13252757
M. Wt: 193.26 g/mol
InChI Key: ALVBLDHMNYBETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C12H16FN. It belongs to the class of aniline derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methylcyclopentyl)aniline typically involves the reaction of 2-fluoroaniline with 2-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methylcyclopentyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-fluoro-N-(2-methylcyclopentyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methylcyclopentyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluoroaniline: A simpler analogue with similar chemical properties but lacking the cyclopentyl group.

    N-(2-methylcyclopentyl)aniline: Similar structure but without the fluorine atom.

Uniqueness

2-fluoro-N-(2-methylcyclopentyl)aniline is unique due to the presence of both the fluorine atom and the 2-methylcyclopentyl group. This combination imparts specific chemical and physical properties that make it suitable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-fluoro-N-(2-methylcyclopentyl)aniline

InChI

InChI=1S/C12H16FN/c1-9-5-4-8-11(9)14-12-7-3-2-6-10(12)13/h2-3,6-7,9,11,14H,4-5,8H2,1H3

InChI Key

ALVBLDHMNYBETK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.